molecular formula C12H14ClNO3 B6898621 N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide

N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide

Cat. No.: B6898621
M. Wt: 255.70 g/mol
InChI Key: JOCIHFZSDDWXIY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide is a synthetic organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group and a methyloxolane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzaldehyde and 5-methyloxolane-2-carboxylic acid.

    Formation of Intermediate: The aldehyde group of 4-chloro-2-hydroxybenzaldehyde is first converted to an oxime using hydroxylamine hydrochloride under acidic conditions.

    Cyclization: The oxime is then subjected to cyclization with 5-methyloxolane-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired carboxamide.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors, thereby modulating their activity. The carboxamide moiety can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-chloro-2-hydroxyphenyl)acetamide
  • 4-chloro-2-hydroxyacetophenone
  • 3-(4-chloro-2-hydroxyphenyl)-2-(substituted)thiazolidin-4-one

Comparison: N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide is unique due to the presence of the methyloxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)-5-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7-2-5-11(17-7)12(16)14-9-4-3-8(13)6-10(9)15/h3-4,6-7,11,15H,2,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCIHFZSDDWXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NC2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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